molecular formula C10H14BrN B3054712 4-bromo-N-isopropyl-N-methylaniline CAS No. 61684-98-8

4-bromo-N-isopropyl-N-methylaniline

Cat. No.: B3054712
CAS No.: 61684-98-8
M. Wt: 228.13 g/mol
InChI Key: IPTKGAPMKWJCKH-UHFFFAOYSA-N
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Description

4-bromo-N-isopropyl-N-methylaniline is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-methyl-N-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(2)12(3)10-6-4-9(11)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTKGAPMKWJCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467860
Record name Benzenamine, 4-bromo-N-methyl-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61684-98-8
Record name Benzenamine, 4-bromo-N-methyl-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformation Chemistry of 4 Bromo N Isopropyl N Methylaniline

Carbon-Bromine Bond Reactivity in Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp²)–Br bond in 4-bromo-N-isopropyl-N-methylaniline is a key functional handle for engaging in a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. The electron-donating nature of the dialkylamino group can influence the reactivity of the C-Br bond, typically by increasing electron density on the aromatic ring and potentially affecting the oxidative addition step in catalytic cycles.

Palladium catalysis is the most prominent method for activating aryl halides like this compound. The versatility, functional group tolerance, and high efficiency of palladium-based catalysts make them ideal for the reactions outlined below.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. While specific studies on this compound are not extensively documented, research on closely related 4-bromoaniline (B143363) derivatives demonstrates the feasibility and efficiency of this transformation. The C-Br bond is readily activated by a palladium(0) catalyst to couple with various aryl and heteroaryl boronic acids. nih.govresearchgate.netrsc.org

For instance, studies on the Suzuki coupling of 4-bromoaniline with a range of arylboronic acids show that the reaction proceeds with high yields. researchgate.net The reaction is compatible with boronic acids carrying both electron-donating and electron-withdrawing groups. researchgate.net This suggests that this compound would be a highly competent substrate for similar transformations, leading to the synthesis of diverse N,N-dialkyl-biphenyl-4-amines.

Table 1: Illustrative Suzuki-Miyaura Coupling of 4-Bromoaniline with Various Arylboronic Acids This table is based on data for the related compound 4-bromoaniline to illustrate expected reactivity.

Arylboronic Acid PartnerCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(OAc)₂K₂CO₃aq. DMF98%
4-Methylphenylboronic acidPd(OAc)₂K₂CO₃aq. DMF99%
2-Methylphenylboronic acidPd(OAc)₂K₂CO₃aq. DMF98%
4-Cyanophenylboronic acidPd(OAc)₂K₂CO₃aq. DMF62%

Data sourced from a study on ligand-free Suzuki reactions of 4-bromoaniline. researchgate.net

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.org The this compound molecule is a suitable aryl halide substrate for this reaction. chemicalbook.com The reaction typically proceeds via the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product and regenerate the catalyst.

While direct applications with this compound are not widely reported, studies on 4-bromoaniline confirm its utility in Heck couplings. chemicalbook.comresearchgate.net For example, 4-bromoaniline can be coupled with vinyl derivatives in the presence of palladium nanocrystal catalysts to achieve complete conversion. chemicalbook.com This indicates that this compound would readily participate in Heck reactions with various alkenes, such as acrylates, styrenes, and other vinyl compounds, to generate corresponding cinnamylamine (B1233655) derivatives.

The Stille coupling reaction creates a C-C bond by reacting an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org this compound, as an aryl bromide, is a viable electrophilic partner for this reaction. The Stille reaction is known for its tolerance of a wide variety of functional groups, and the conditions are generally mild.

Investigations into related systems, such as the coupling of 4-bromotoluene, have shown high yields, confirming the effectiveness of the Stille reaction for brominated aromatic compounds. rsc.org A key consideration in Stille coupling is the toxicity of the organotin reagents and byproducts, which has led to the increased popularity of alternatives like the Suzuki coupling. organic-chemistry.orgnumberanalytics.com Nevertheless, for specific synthetic applications, the Stille coupling remains a powerful tool for the derivatization of this compound.

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organohalide with an organozinc reagent. wikipedia.org The Negishi coupling is highly effective for C-C bond formation and is noted for its high reactivity and functional group tolerance. organic-chemistry.org The C-Br bond of this compound would be susceptible to oxidative addition by a palladium catalyst, enabling subsequent transmetalation with an organozinc species (e.g., arylzinc, alkylzinc) to form the coupled product. researchgate.net The reaction is a powerful method for introducing a wide range of substituents onto the aniline (B41778) core. rsc.org

Hiyama Coupling: The Hiyama coupling utilizes an organosilicon reagent as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organohalide. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the activation of the relatively inert C-Si bond, which is typically achieved using a fluoride (B91410) source (like TBAF) or under basic conditions. organic-chemistry.orgmdpi.com Aryl bromides are effective substrates in Hiyama couplings. mdpi.com Therefore, this compound could be coupled with various aryl-, alkenyl-, or alkylsilanes. The low toxicity and stability of organosilicon reagents make the Hiyama coupling an attractive and environmentally benign synthetic method. wikipedia.orgmdpi.com

In recent years, significant effort has been directed toward developing more sustainable and cost-effective catalytic systems. Ligand-free palladium-catalyzed cross-coupling reactions, often performed in aqueous media, represent a major advance in this area. rsc.org These systems simplify reaction setup and purification while reducing costs associated with complex phosphine (B1218219) ligands.

Studies have demonstrated highly efficient, ligand-free Suzuki-Miyaura couplings of aryl bromides, including 4-bromoaniline, in water or aqueous solvent mixtures. researchgate.netnih.gov For example, the reaction of 4-bromoaniline with phenylboronic acid using only palladium(II) acetate (B1210297) as a catalyst in aqueous DMF gives a near-quantitative yield of the product. researchgate.net Given this precedent, it is highly probable that this compound would be an excellent substrate for ligand-free coupling methodologies, allowing for a greener synthesis of its arylated derivatives.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of this compound, the bromo substituent on the aromatic ring serves as a reactive handle for such transformations.

Nickel catalysis is particularly effective for the amination of aryl halides. nih.govacs.org These reactions typically employ a Ni(0) catalyst, which undergoes oxidative addition to the aryl-bromine bond. The resulting Ni(II) species can then react with an amine, followed by reductive elimination to furnish the desired arylamine and regenerate the Ni(0) catalyst. ethz.ch The use of specific ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or 1,10-phenanthroline, can be crucial for achieving high yields and broad substrate scope. acs.org Air-stable precatalysts like (DPPF)NiCl2 or (1,10-phenanthroline)NiCl2 offer practical advantages. acs.org

Recent advancements have also explored electrochemically driven nickel-catalyzed aryl amination, which provides a mild and selective method for C-N bond formation. nih.gov Furthermore, nickel catalysis has been successfully applied to the cross-coupling of bromophenols with Grignard reagents, suggesting the potential for similar C-C bond-forming reactions with this compound. nih.gov

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Type
Aryl Chloride Primary/Secondary Amine Ni(COD)₂ / DPPF or 1,10-phenanthroline Arylamine
Aryl Halide Amine Electrochemically driven Ni-catalysis Arylamine

Other Transition Metal-Catalyzed Cross-Coupling Approaches

While nickel catalysis is a significant area of research, other transition metals, particularly palladium and copper, are also extensively used for cross-coupling reactions involving aryl halides like this compound.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are cornerstone methodologies in modern organic synthesis. dntb.gov.uanih.govmdpi.com For instance, the Suzuki coupling of bromoanilines with boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ is a well-established method for forming C-C bonds. nih.govmdpi.com Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties. beilstein-journals.org

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a complementary approach, particularly for the formation of C-N and C-O bonds. nih.gov These reactions are often advantageous due to the lower cost of copper catalysts. Recent developments have also shown the utility of copper catalysis in the cross-coupling of organoboron compounds with alkyl halides. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Catalyst Metal Common Reaction Name Bond Formed Typical Coupling Partner
Palladium Suzuki Coupling C-C Boronic acid
Palladium Heck Coupling C-C Alkene
Palladium Buchwald-Hartwig Amination C-N Amine
Palladium Sonogashira Coupling C-C (alkyne) Terminal alkyne

Reactivity of the Tertiary Amine Moiety in this compound

The tertiary amine group in this compound imparts basicity and nucleophilicity to the molecule, enabling a distinct set of chemical transformations.

The lone pair of electrons on the nitrogen atom of the tertiary amine can participate in various reactions. One common transformation is the formation of nitrogen-centered radicals, which are highly reactive intermediates. nih.govscripps.edu These radicals can be generated under specific conditions and can participate in a range of bond-forming reactions. nih.gov

Another important reaction is N-oxide formation. Tertiary anilines can be oxidized to N,N-dialkylaniline N-oxides. acs.org These N-oxides are versatile intermediates that can undergo rearrangements and group transfer reactions, allowing for the functionalization of the aromatic ring. acs.org For example, treatment of N,N-dialkylaniline N-oxides with certain reagents can lead to hydroxylation, trifluoromethanesulfonylation, or even C-C bond formation at the para position of the aniline ring. acs.org

Alkylation of the amine to form a quaternary ammonium (B1175870) salt is also a possible derivatization, although less common for tertiary anilines compared to primary and secondary amines. ncert.nic.in

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a Lewis base. The basicity of anilines is generally lower than that of aliphatic amines because the nitrogen lone pair can be delocalized into the aromatic π-system. ncert.nic.inlibretexts.org The presence of alkyl groups on the nitrogen, like the isopropyl and methyl groups in this case, generally increases the basicity compared to aniline due to their electron-donating inductive effect. ncert.nic.in However, steric hindrance from these alkyl groups can affect protonation and the solvation of the resulting ammonium ion, which can sometimes lead to a decrease in basicity in aqueous solutions. ncert.nic.inquora.com

The pKb value is a quantitative measure of basicity, with a lower pKb indicating a stronger base. For comparison, the pKb of aniline is 9.38, while N,N-dimethylaniline has a pKb of 8.92, showing the base-strengthening effect of the N-alkyl groups. ncert.nic.in The coordination chemistry of N,N-dialkylanilines involves the donation of the nitrogen lone pair to a metal center, forming coordination complexes. The steric bulk of the N-alkyl substituents can significantly influence the stability and geometry of these complexes. nih.gov

Electrophilic Aromatic Substitution on the Anilino Moiety

The anilino moiety in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom.

The N-isopropyl-N-methylamino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. youtube.combyjus.com This is because the lone pair of electrons on the nitrogen can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during the reaction. makingmolecules.comlibretexts.org

However, the regioselectivity of these reactions is also significantly influenced by steric hindrance from the bulky N-alkyl groups. rsc.orgmdpi.com The isopropyl group, in particular, is sterically demanding and will disfavor substitution at the ortho positions. mdpi.com Consequently, electrophilic attack is most likely to occur at the para position relative to the amino group. Since the para position is already occupied by a bromine atom, electrophilic substitution will primarily be directed to the positions ortho to the amino group. The steric bulk of the N-isopropyl-N-methylamino group will likely favor substitution at the less hindered ortho position.

The interplay between the electronic activating effect of the amino group and the steric hindrance of the alkyl substituents is a key factor in determining the outcome of electrophilic aromatic substitution reactions on this molecule. nih.govpressbooks.pub

Table 3: Summary of Compound Names

Compound Name
This compound
1,1'-bis(diphenylphosphino)ferrocene (DPPF)
1,10-phenanthroline
(DPPF)NiCl₂
(1,10-phenanthroline)NiCl₂
Grignard reagents
Boronic acids
Pd(PPh₃)₄
N,N-dialkylaniline N-oxides
Aniline

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 4 Bromo N Isopropyl N Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be assembled.

The ¹H NMR spectrum of 4-bromo-N-isopropyl-N-methylaniline provides specific information about the number of different types of protons and their neighboring environments. The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the nitrogen (H-2, H-6) are shifted upfield compared to those ortho to the bromine (H-3, H-5) due to the electron-donating nature of the amino group. This results in two distinct doublet signals, each integrating to two protons.

The aliphatic region is characterized by signals from the N-isopropyl and N-methyl groups. The N-methyl group appears as a sharp singlet, as it has no adjacent protons to couple with. The isopropyl group gives rise to a septet for the single methine proton (CH), which is split by the six equivalent protons of the two methyl groups. Correspondingly, the six isopropyl methyl protons appear as a doublet, split by the single methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound. Data are predicted based on analogous structures and standard chemical shift values. The exact values may vary depending on the solvent and experimental conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3, H-5 (Aromatic) ~7.30 Doublet ~8.8 2H
H-2, H-6 (Aromatic) ~6.70 Doublet ~8.8 2H
N-CH(CH₃)₂ (Methine) ~4.0 - 4.2 Septet ~6.7 1H
N-CH₃ (Methyl) ~2.70 Singlet - 3H

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For the symmetric structure of this compound, eight distinct carbon signals are expected.

The carbon atom attached to the nitrogen (C-1) is typically found around 148 ppm. The carbon bonded to the bromine (C-4) is significantly shielded and appears at a lower chemical shift, often around 110-115 ppm. The remaining aromatic carbons (C-2/C-6 and C-3/C-5) appear as two distinct signals in the aromatic region. In the aliphatic region, the methine carbon of the isopropyl group, the N-methyl carbon, and the two equivalent methyl carbons of the isopropyl group are observed.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Data are predicted based on analogous structures like N-isopropyl-N-methylaniline and 4-bromo-N,N-dimethylaniline. rsc.org

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Ar-N) ~148.5
C-3, C-5 (Ar-CH) ~132.0
C-2, C-6 (Ar-CH) ~117.5
C-4 (Ar-Br) ~111.0
N-C H(CH₃)₂ (Methine) ~50.0
N-CH₃ ~32.0

Two-dimensional NMR techniques are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. chemicalbook.com For this compound, the key COSY correlation would be a cross-peak between the isopropyl methine septet and the isopropyl methyl doublet, confirming the presence of the isopropyl fragment. Cross-peaks would also be observed between the adjacent aromatic protons (H-2 with H-3, and H-5 with H-6), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). chemicalbook.com It allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons. For example, the aromatic proton signals at ~7.30 ppm and ~6.70 ppm would correlate to their respective carbon signals in the aromatic region, while the aliphatic proton signals for the N-methyl and isopropyl groups would correlate to their corresponding carbon signals in the upfield region of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting different structural fragments of the molecule. chemicalbook.com Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the N-methyl protons (~2.70 ppm) to the N-isopropyl methine carbon (~50.0 ppm) and the aromatic C-1 (~148.5 ppm) and C-2/C-6 carbons (~117.5 ppm).

Correlations from the isopropyl methine proton (~4.1 ppm) to the N-methyl carbon (~32.0 ppm), the isopropyl methyl carbons (~19.5 ppm), and the aromatic C-1 carbon (~148.5 ppm).

Correlations from the aromatic protons H-2/H-6 to carbons C-4 and C-1, and from H-3/H-5 to C-1, confirming the substitution pattern on the ring.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would exhibit several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and isopropyl groups are observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected in the 1360-1250 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond gives rise to a strong absorption at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound. Data are predicted based on standard FTIR correlation tables and spectra of similar compounds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2980 - 2850 Strong
Aromatic C=C Stretch 1600 - 1475 Medium-Strong
C-N Stretch (Aromatic Amine) 1350 - 1250 Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the molecular formula.

The molecular formula for this compound is C₁₀H₁₄BrN. The nominal molecular weight is 228 g/mol . A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive signature for a monobrominated compound. nist.gov

The fragmentation pattern provides further structural evidence. For tertiary anilines, the dominant fragmentation pathway is typically alpha-cleavage, involving the loss of the largest alkyl radical from the nitrogen atom. miamioh.edu

Alpha-Cleavage: The most probable fragmentation would be the loss of the isopropyl group (•CH(CH₃)₂), which is larger than the methyl group, leading to a prominent peak at m/z 185/187.

Other Fragmentations: Loss of a methyl radical (•CH₃) to give a fragment at m/z 213/215 is also possible, though likely less abundant. Subsequent fragmentation of the aromatic ring can also occur.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound.

m/z (⁷⁹Br/⁸¹Br) Identity Fragmentation Pathway
228 / 230 [C₁₀H₁₄BrN]⁺• Molecular Ion (M⁺•)
185 / 187 [C₇H₈BrN]⁺ [M - C₃H₇]⁺ (Loss of isopropyl radical)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields exact bond lengths, bond angles, and torsional angles. A melting point of 32-34 °C has been reported for this compound, suggesting it is a solid at room temperature and suitable for single-crystal X-ray analysis, provided suitable crystals can be grown. myskinrecipes.com

As of this writing, a search of crystallographic databases reveals no publicly available crystal structure for this compound. However, if such a study were performed, it would provide invaluable data, including:

The precise bond lengths of the C-N, C-Br, and C-C bonds within the aromatic and aliphatic portions of the molecule.

The bond angles around the nitrogen atom, which would reveal the degree of planarity or pyramidalization of the nitrogen center.

The conformational arrangement of the isopropyl and methyl groups relative to the phenyl ring.

Information on intermolecular interactions, such as van der Waals forces or potential π-π stacking, that govern the crystal packing in the solid state.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable insights into the electronic structure, conjugation, and the influence of various substituents on the chromophore. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In substituted anilines, the most significant transitions are the π → π* and, to a lesser extent, the n → π* transitions.

The fundamental chromophore in this compound is the aniline (B41778) moiety. The benzene ring itself exhibits characteristic π → π* transitions. The primary (E-band) and secondary (B-band) absorptions of benzene occur at approximately 204 nm and 254 nm, respectively. The B-band is symmetry-forbidden and thus has a low molar absorptivity (ε). When an amino group (-NH2) is attached to the benzene ring to form aniline, it acts as a potent auxochrome. The lone pair of electrons (n-electrons) on the nitrogen atom extends the conjugated π-system of the benzene ring through resonance. This interaction has two major consequences:

Bathochromic Shift (Red Shift): The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This results in the absorption of light at longer wavelengths. For aniline, the primary absorption band shifts to around 230 nm, and the secondary B-band shifts to approximately 280 nm.

Hyperchromic Effect: The intensity of the absorption, measured by the molar absorptivity (ε), increases significantly. This is particularly noticeable for the B-band, as the symmetry of the benzene ring is broken, making the transition more allowed.

Further substitution on the aniline ring modifies the electronic transitions. In the case of this compound, three substituents influence the aniline chromophore:

N-alkylation (Isopropyl and Methyl Groups): The substitution of hydrogen atoms on the amino nitrogen with alkyl groups (isopropyl and methyl) leads to a slight bathochromic shift and a hyperchromic effect. This is attributed to the positive inductive effect (+I) of the alkyl groups, which increases the electron-donating ability of the nitrogen atom, enhancing its interaction with the aromatic ring.

The electronic spectrum of this compound is therefore expected to show two main absorption bands corresponding to π → π* transitions, influenced by these substituent effects. A weaker n → π* transition, arising from the excitation of a non-bonding electron from the nitrogen to an anti-bonding π* orbital, may also be present, but is often obscured by the much stronger π → π* bands. matanginicollege.ac.in

The polarity of the solvent can also influence the position of the absorption maxima (solvatochromism). wikipedia.org For π → π* transitions, an increase in solvent polarity typically causes a bathochromic shift, as the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents. Conversely, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents. This is because the non-bonding electrons of the ground state can interact with protic solvents (e.g., through hydrogen bonding), lowering the ground state energy and thus increasing the energy required for the transition. matanginicollege.ac.in

Research Findings and Data

Compoundλmax (nm)Molar Absorptivity (ε)SolventTransition Type
Benzene~255215Hexaneπ → π* (B-band)
Aniline~2801430Hexaneπ → π* (B-band)
4-Bromoaniline (B143363)~297~1660Alcoholπ → π* (B-band)
4-bromo-N,N-dimethylaniline~305~2200Ethanolπ → π* (B-band)

Data for Benzene, Aniline, and 4-Bromoaniline are well-established values from spectroscopic databases. nih.govwikipedia.org Data for 4-bromo-N,N-dimethylaniline is estimated based on typical N-alkylation effects.

Based on the trends shown, N-alkylation of 4-bromoaniline with methyl and isopropyl groups is expected to cause a further bathochromic shift and a hyperchromic effect. Therefore, the principal π → π* absorption band for this compound in a non-polar solvent would likely be observed at a wavelength slightly longer than that of 4-bromo-N,N-dimethylaniline, estimated to be in the range of 305-315 nm. The primary, higher-energy π → π* transition would be expected in the 250-260 nm region.

Computational and Theoretical Investigations of 4 Bromo N Isopropyl N Methylaniline

Electronic Structure Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. For 4-bromo-N-isopropyl-N-methylaniline, analyzing its electronic structure reveals key information about its stability and reactivity.

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. ajchem-a.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

For this compound, the HOMO is expected to be primarily localized on the aniline (B41778) ring and the nitrogen atom, due to the electron-donating nature of the N-isopropyl-N-methylamino group. The lone pair of electrons on the nitrogen atom significantly raises the energy of the HOMO, making the molecule susceptible to attack by electrophiles. The LUMO, conversely, would be distributed over the aromatic system, with potential contributions from the antibonding orbitals associated with the C-Br bond.

Quantum chemical calculations can provide quantitative values for various reactivity descriptors derived from the energies of these frontier orbitals.

Table 1: Hypothetical Reactivity Descriptors for this compound

DescriptorFormulaSignificancePredicted Value
HOMO Energy (EHOMO) -Electron-donating ability~ -5.5 eV
LUMO Energy (ELUMO) -Electron-accepting ability~ -0.5 eV
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity, stability~ 5.0 eV
Ionization Potential (I) -EHOMOEnergy to remove an electron~ 5.5 eV
Electron Affinity (A) -ELUMOEnergy released when adding an electron~ 0.5 eV
Global Hardness (η) (I - A) / 2Resistance to change in electron distribution~ 2.5 eV
Chemical Potential (μ) -(I + A) / 2Electron escaping tendency~ -3.0 eV
Electrophilicity Index (ω) μ² / (2η)Propensity to accept electrons~ 1.8 eV

Note: These values are illustrative and would be precisely determined through specific computational methods like DFT.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged species. uni-muenchen.de Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. youtube.com

For this compound, an MESP map would show the most negative potential localized around the nitrogen atom due to its lone pair of electrons. The aromatic ring, particularly the carbon atoms at the ortho positions relative to the amino group, would also exhibit a negative potential, albeit less intense than the nitrogen. researchgate.net This indicates that these are the primary sites for electrophilic attack. The bromine atom, despite being electronegative, can exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, which can be involved in halogen bonding. researchgate.net The hydrogen atoms of the methyl and isopropyl groups would be associated with regions of positive potential. youtube.com

Table 2: Predicted Molecular Electrostatic Potential (MESP) Regions

Molecular RegionPredicted PotentialColor on MESP MapReactivity Implication
Nitrogen Atom Highly NegativeDeep RedSite for protonation and electrophilic attack
Ortho-Carbons (to N) NegativeRed/OrangeFavorable sites for electrophilic substitution
Aromatic Ring (π-face) Moderately NegativeYellow/GreenGeneral reactivity towards electrophiles
Bromine Atom (σ-hole) Slightly PositiveBlue/GreenPotential for halogen bonding interactions
Alkyl Group Hydrogens PositiveBlueUnlikely site for electrophilic attack

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It is particularly effective for studying reaction mechanisms, including the energetics of reactants, products, and transition states. researchgate.net

Energetics and Transition State Analysis of Bromination

The synthesis of this compound involves the bromination of the parent compound, N-isopropyl-N-methylaniline. DFT calculations can model this electrophilic aromatic substitution reaction to determine its energetic profile. researchgate.net This involves locating the structures of the transition states for electrophilic attack at the ortho, meta, and para positions of the aniline ring and calculating their corresponding activation energies.

The reaction proceeds via an intermediate arenium ion (or sigma complex). The stability of this intermediate is key to determining the reaction pathway. The activation energy for the formation of the arenium ion is the rate-determining step. DFT calculations would likely show that the activation energies for forming the ortho and para arenium ions are significantly lower than for the meta position. This is due to the superior stabilization of the positive charge in the ortho and para intermediates through resonance involving the nitrogen atom's lone pair.

Table 3: Hypothetical Relative Energies for Bromination Intermediates of N-isopropyl-N-methylaniline

SpeciesRelative Energy (kcal/mol)
Reactants (Aniline + Br₂) 0.0
Ortho-attack Transition State +12.5
Meta-attack Transition State +20.0
Para-attack Transition State +11.0
Ortho Arenium Ion -5.0
Meta Arenium Ion +2.0
Para Arenium Ion -7.5

Note: Values are illustrative, representing the expected trend where the para pathway is the most energetically favorable.

Theoretical Prediction of Regioselectivity in Electrophilic Substitutions

Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. youtube.com In this compound, the two substituents are the N-isopropyl-N-methylamino group and the bromine atom.

N-isopropyl-N-methylamino group : This is a powerful activating group and an ortho-, para-director. libretexts.org Its activating nature stems from the electron-donating lone pair on the nitrogen, which can be delocalized into the aromatic ring via resonance, stabilizing the positive charge of the arenium ion intermediate in ortho and para attacks.

Bromine atom : This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because its lone pairs can participate in resonance to stabilize the arenium ion intermediate. libretexts.org

When considering a further electrophilic substitution on this compound, the powerful activating effect of the amino group dominates. Therefore, an incoming electrophile would be directed to the positions ortho to the amino group (positions 2 and 6). DFT calculations can confirm this by comparing the stability of the possible arenium ion intermediates. The intermediate formed by attack at the C2 (or C6) position would be the most stable, as the positive charge can be delocalized onto both the nitrogen and the bromine atoms, even if the inductive effect of bromine is destabilizing.

Conformational Analysis and Steric Hindrance Effects

The geometry of the N-isopropyl-N-methylamino group relative to the benzene (B151609) ring is critical to the molecule's electronic properties. The bulky isopropyl and methyl groups attached to the nitrogen atom introduce significant steric hindrance. This steric strain can force the amino group out of the plane of the aromatic ring, which has important consequences.

A conformational analysis using computational methods can determine the most stable three-dimensional structure. This typically involves calculating the molecule's energy while systematically rotating the C(aromatic)-N bond. The resulting energy profile would reveal the preferred dihedral angle (C-C-N-C).

Perfect planarity (a dihedral angle of 0°) would allow for maximum overlap between the nitrogen's lone pair p-orbital and the ring's π-system, leading to the strongest electron-donating effect. However, steric clashes between the alkyl groups and the ortho-hydrogens of the ring prevent this. The molecule will adopt a compromised, non-planar conformation that balances the stabilizing effect of electronic conjugation with the destabilizing effect of steric repulsion. DFT calculations can predict this optimal geometry and the energy barrier to rotation around the C-N bond. This calculated conformation is essential for the accuracy of all other computational predictions, as the electronic properties are highly dependent on it.

Rotational Barriers Around C-N Bonds

The rotation around the C(aryl)-N bond in this compound is a key conformational process that dictates the molecule's three-dimensional shape and the accessibility of the nitrogen lone pair. This rotation is not free and is characterized by a specific energy barrier. The magnitude of this barrier is determined by a combination of steric and electronic factors.

The transition state for this rotation typically involves the alignment of the N-alkyl groups with the plane of the benzene ring, which maximizes steric repulsion between the isopropyl/methyl groups and the ortho-hydrogens of the ring. The ground state, by contrast, will feature a pyramidalized nitrogen atom with the alkyl groups situated out of the plane of the aromatic ring to minimize these steric clashes.

Key factors influencing the C-N rotational barrier:

Steric Hindrance: The bulky isopropyl group, significantly larger than the methyl group, creates substantial steric strain in the planar transition state. This is the dominant factor contributing to the rotational barrier.

Electronic Effects: The bromine atom at the para-position exerts a -I (inductive) and +M (mesomeric) effect, influencing the electron density of the aromatic ring and the C-N bond character, which can have a minor modulating effect on the rotational barrier.

Influence of Alkyl Substituents on Molecular Geometry and Reactivity

The isopropyl and methyl groups attached to the nitrogen atom are not mere placeholders; they fundamentally shape the molecule's geometry and chemical behavior. Their influence can be dissected into electronic and steric effects.

Electronic Influence: Both the isopropyl and methyl groups are electron-donating through the inductive effect (+I). They push electron density towards the nitrogen atom, making its lone pair more available for donation to an acid or electrophile. This increased electron density enhances the basicity of the aniline nitrogen compared to an unsubstituted or N-methylaniline. In the gas phase, the order of basicity generally follows the cumulative electron-donating ability of the alkyl groups. ncert.nic.in Computational methods like DFT can quantify this by calculating properties such as Mulliken charges, ionization potential, and electron affinity, which serve as descriptors of reactivity. tci-thaijo.org

Steric Influence and Molecular Geometry: The most significant difference between the isopropyl and methyl groups is their size. The greater steric bulk of the isopropyl group imposes several geometric constraints:

Increased Pyramidalization: To alleviate steric strain between the two alkyl groups and with the aromatic ring, the C-N-C bond angles will widen, and the nitrogen atom will likely adopt a more pronounced pyramidal geometry compared to a less hindered amine like 4-bromo-N,N-dimethylaniline.

Restricted C-N Rotation: As discussed previously, the steric bulk is a major contributor to the barrier of rotation around the C(aryl)-N bond.

A DFT study on the related molecule 4-bromo-N,N-dimethylaniline demonstrated how computational analysis can be used to determine molecular stability and reactivity through descriptors derived from electron density calculations. tci-thaijo.org Similar methods applied to this compound would allow for a precise quantification of the steric and electronic contributions of the different alkyl groups.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry has become an indispensable tool for the prediction and interpretation of NMR spectra. nih.gov For a molecule like this compound, DFT calculations can provide highly accurate predictions of ¹H and ¹³C chemical shifts.

The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional (like B3LYP) and a suitable basis set. nih.gov The process involves:

Geometry Optimization: A low-energy conformation of the molecule is first calculated to obtain a realistic 3D structure with accurate bond lengths and angles.

Shielding Tensor Calculation: Using the GIAO method, the magnetic shielding tensor for each nucleus is computed. This tensor represents how the electron cloud around a nucleus shields it from the external magnetic field of the NMR spectrometer.

Chemical Shift Prediction: The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Recent advancements have even integrated DFT calculations with deep learning models to further enhance the accuracy of these predictions. nih.gov While specific computationally predicted data for this compound is not published, a hypothetical table of predicted chemical shifts can be constructed based on known substituent effects.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H (ortho to N)6.6 - 6.8C (ipso, attached to N)148 - 152
H (meta to N)7.2 - 7.4C (ortho to N)112 - 116
H (isopropyl CH)3.8 - 4.2C (meta to N)131 - 134
H (isopropyl CH₃)1.1 - 1.3C (para, attached to Br)110 - 114
H (N-CH₃)2.8 - 3.1C (isopropyl CH)50 - 55
C (isopropyl CH₃)19 - 22
C (N-CH₃)30 - 34
Note: These values are illustrative estimates based on typical substituent effects in similar aniline derivatives and are not the result of a specific GIAO/DFT calculation for this molecule.

Applications As Advanced Synthetic Intermediates and Precursors for Functional Materials

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the aromatic ring and the amino group makes 4-bromo-N-isopropyl-N-methylaniline a valuable intermediate for synthesizing a variety of organic compounds.

Aromatic amines are fundamental precursors for the synthesis of azo compounds, which are characterized by the -N=N- functional group. researchgate.net These compounds are of significant industrial importance, particularly as dyes and pigments. researchgate.net The synthesis involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich species. researchgate.netunb.ca

In this context, this compound can be converted into a diazonium salt, which then acts as an electrophile. This reactive intermediate can couple with other aromatic compounds to form vibrantly colored azo dyes. A direct derivative, 4-(4-BROMOPHENYLAZO)-N-ISOPROPYL-N-METHYLANILINE, is an example of such an azo dye originating from this precursor. sigmaaldrich.com The presence of the bromine atom and the N-alkyl groups on the aniline (B41778) ring can modulate the electronic properties and, consequently, the color and stability of the resulting dye. Research on the related compound 4-bromoaniline (B143363) has shown its utility in creating disazo disperse dyes that absorb in the near-infrared region, indicating potential for specialized applications. core.ac.uk

Table 1: Example of Azo Compound derived from this compound

Precursor Resulting Azo Compound

Substituted anilines are crucial starting materials for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. mdpi.com The amino group of this compound can participate in cyclization reactions to form nitrogen-containing rings.

For instance, related bromoaniline derivatives are used to construct complex heterocyclic systems. Research has demonstrated the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives from 4-bromo-3-methylaniline, highlighting the role of bromoanilines in accessing medicinally relevant scaffolds. mdpi.com Similarly, various N-aryl heterocyclic substituted-4-aminoquinazolines have been prepared from aryl amines, showcasing a general pathway where the aniline derivative is a key component. nih.gov The bromine atom on the phenyl ring of this compound provides a reactive handle for further functionalization of the heterocyclic product, for example, through cross-coupling reactions.

The bromine atom in this compound is a key feature that allows for its use in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. chemicalbook.commdpi.com These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of highly substituted and complex aryl amines from a simpler precursor.

A study on the closely related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrated its successful use in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. mdpi.comresearchgate.net This process allowed for the introduction of diverse functional groups onto the aromatic framework, yielding a series of mono- and bis-substituted products. mdpi.comresearchgate.net This methodology illustrates how the bromo-aniline scaffold can be elaborated into more complex structures with tailored electronic and steric properties. mdpi.com The utility of 4-bromoaniline in Heck cross-coupling reactions to form C-C bonds further underscores the versatility of the bromo-aniline moiety as a building block for substituted aromatic compounds. chemicalbook.com

Table 2: Illustrative Suzuki Coupling Reactions with a Bromoaniline Derivative

Bromo-Aryl Reactant Coupling Partner (Boronic Acid) Catalyst System Resulting Product Type Reference

Role in Material Science Research

The specific substituents on this compound make it an attractive precursor for materials with interesting electronic and optical properties.

Derivatives of substituted anilines are increasingly investigated for their potential in organic electronics. The ability to tune their electronic properties through chemical modification makes them suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and non-linear optical (NLO) devices.

Research into derivatives of 4-bromo-2-methylaniline (B145978) has shown that they can serve as precursors to molecules with significant NLO properties. mdpi.comresearchgate.net The synthesis of various (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs and their subsequent functionalization led to compounds whose electronic characteristics were studied using Density Functional Theory (DFT). mdpi.comresearchgate.net These computational studies provide insight into the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), which are critical for designing materials for electronic applications. mdpi.com Furthermore, disazo dyes synthesized from 4-bromoaniline have been identified as potential near-infrared absorbers, a property valuable for organic photoconductors used in optoelectronic devices. core.ac.uk The electron-deficient nature imparted by the bromo- and nitro- groups in the Schiff base compound 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline also makes it relevant for materials science applications.

Table 3: Calculated Electronic Properties of a Synthesized Aniline Derivative

Compound Type Method Key Findings Reference

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, most notably polyaniline. The properties of these polymers can be finely tuned by introducing substituents onto the aniline monomer. The N-isopropyl and N-methyl groups on this compound would increase the solubility of the resulting polymer in common organic solvents, which is a significant advantage for processability.

The bromine atom offers a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer backbone. This could be used to create materials with specific sensory capabilities, catalytic activity, or tailored electronic properties. While direct polymerization of this compound is not extensively documented in the provided sources, the fundamental principles of aniline polymerization suggest its potential as a monomer for creating novel polymeric systems with unique characteristics derived from its specific substitution pattern.

Strategies for Diversity-Oriented Synthesis Utilizing the Bromo- and Amine Functionalities

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse small molecules for the exploration of chemical space and the discovery of new bioactive compounds. The bifunctional nature of this compound, possessing both a synthetically versatile bromo group and a tertiary amine, makes it an excellent scaffold for DOS. These two functionalities can be addressed sequentially or in a concerted fashion to introduce a wide array of molecular complexity and diversity.

The bromo-substituent on the aromatic ring serves as a handle for a variety of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for the formation of carbon-carbon bonds. By reacting this compound with a diverse range of boronic acids or their esters, a library of compounds with varied aryl or heteroaryl substituents at the 4-position can be generated. This approach allows for the systematic modification of the electronic and steric properties of the molecule. For instance, the coupling with electron-donating or electron-withdrawing aryl boronic acids can fine-tune the electron density of the aniline core, which can be crucial for applications in materials science or medicinal chemistry. Research on analogous compounds, such as 4-bromo-2-methylaniline, has demonstrated the feasibility of such transformations, achieving moderate to good yields in the synthesis of biaryl structures. sioc-journal.cnuiowa.edu

The following table illustrates a representative Suzuki-Miyaura cross-coupling reaction, based on established protocols for similar bromoaniline derivatives, to showcase the generation of a small library of compounds from this compound.

Table 1: Exemplary Suzuki-Miyaura Cross-Coupling Reactions for Diversity-Oriented Synthesis

EntryBoronic Acid/EsterProductPotential Application Area
1Phenylboronic acid4-Phenyl-N-isopropyl-N-methylanilineOrganic electronics
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-N-isopropyl-N-methylanilineFluorescent probes
33-Pyridylboronic acid4-(3-Pyridyl)-N-isopropyl-N-methylanilineMedicinal chemistry
42-Thiopheneboronic acid4-(2-Thienyl)-N-isopropyl-N-methylanilineConductive polymers

Development of New Synthetic Reagents and Catalysts from Derivatives

The structural framework of this compound also serves as a promising starting point for the design and synthesis of novel reagents and catalysts. The strategic modification of its bromo- and amine functionalities can lead to the creation of molecules with tailored properties for specific catalytic applications.

One of the most promising avenues is the development of new ligands for transition-metal catalysis. The bromo-substituent can be readily converted into other functional groups, such as a phosphine (B1218219), through reactions with reagents like diphenylphosphine. The resulting phosphine ligand, bearing the N-isopropyl-N-methylaniline moiety, could then be used to form complexes with transition metals like palladium, nickel, or rhodium. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by the N-alkyl substituents. Such phosphine ligands are crucial in a wide range of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. sioc-journal.cn

Another important class of catalysts that can be derived from this compound are N-heterocyclic carbenes (NHCs). NHCs have emerged as a powerful class of ligands for transition metals and as organocatalysts in their own right. The synthesis of NHC precursors often involves the reaction of an aniline derivative with a suitable backbone. While the tertiary nature of the amine in this compound prevents its direct use in typical NHC syntheses, it can be conceptually modified. For instance, demethylation followed by reaction with a glyoxal (B1671930) derivative and subsequent cyclization could yield an imidazolium (B1220033) salt, the precursor to an NHC. The bromo-substituent would offer a site for further functionalization, allowing for the creation of a library of NHC ligands with diverse steric and electronic properties.

The development of organocatalysts from this compound derivatives is also a feasible strategy. The chiral environment that could be introduced, for example, by using a chiral auxiliary during the synthesis or by resolving a racemic derivative, could lead to the development of enantioselective catalysts. The aniline core is a common feature in many organocatalysts, and the specific substitution pattern of this compound could offer unique reactivity and selectivity.

The table below outlines potential catalyst structures that could be synthesized from this compound, highlighting its role as a versatile precursor.

Table 2: Conceptual Catalyst Scaffolds Derived from this compound

Catalyst TypeConceptual StructurePotential Catalytic Application
Phosphine Ligand(4-(N-isopropyl-N-methylamino)phenyl)diphenylphosphineCross-coupling Reactions
N-Heterocyclic Carbene (NHC) Precursor1,3-Bis(4-(N-isopropyl-N-methylamino)phenyl)imidazolium bromideOlefin Metathesis
Chiral Amine Organocatalyst(R)- or (S)-2-(N-isopropyl-N-methylamino)naphthalene-1-amine derivativeAsymmetric Aldol Reactions

Conclusion and Future Research Directions

Synopsis of Key Academic Research Insights

Academic research specifically focused on 4-bromo-N-isopropyl-N-methylaniline is limited in publicly accessible literature. The compound is primarily available as a chemical intermediate from various suppliers. cymitquimica.comangelpharmatech.commyskinrecipes.com However, a wealth of research on closely related substituted and brominated anilines provides a strong basis for understanding its probable chemical nature and potential applications.

Anilines are a cornerstone of chemical synthesis, and their reactivity is well-documented. The amino group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. wikipedia.org The presence of a bromine atom at the para position in the title compound suggests that it is likely synthesized via the bromination of N-isopropyl-N-methylaniline. Conversely, synthesis could potentially be achieved by the N-alkylation of 4-bromoaniline (B143363). ncert.nic.in

Research on substituted anilines highlights the influence of substituents on their chemical properties and reactivity. Electron-donating groups on the nitrogen atom, such as the isopropyl and methyl groups in this compound, enhance the electron-donating capacity of the amine, further activating the aromatic ring. wikipedia.org However, the bulky isopropyl group may also introduce steric hindrance that can influence regioselectivity in further reactions. Studies on the toxicity of substituted anilines have shown that the type and position of substituents are fundamental in determining their biological effects, with electron-withdrawing groups generally increasing toxicity. nih.gov Brominated anilines, such as 4-bromoaniline, are recognized as versatile building blocks in organic synthesis, particularly for preparing pharmaceuticals, azo dyes, and other complex organic molecules. chemicalbook.comchemicalbook.comchemicalbook.com The bromine atom serves as a key functional handle for a variety of transformations, most notably cross-coupling reactions. chemicalbook.com

Identification of Unexplored Reactivity and Synthetic Opportunities

Given the absence of dedicated studies, the specific reactivity of this compound remains largely unexplored. Its structure, featuring a tertiary aniline (B41778) and an aryl bromide, presents numerous opportunities for synthetic exploitation.

Potential Reactions:

Reaction TypeReagents and ConditionsPotential ProductsSynthetic Utility
Suzuki Coupling Aryl or vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), baseBiaryls, styrenesFormation of C-C bonds; synthesis of complex scaffolds.
Heck Coupling Alkene, Pd catalyst, baseSubstituted alkenesFunctionalization with vinylic groups.
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, baseAryl alkynesIntroduction of alkynyl moieties for further chemistry.
Buchwald-Hartwig Amination Amine, Pd or Cu catalyst, baseDi- or tri-arylaminesFormation of C-N bonds; synthesis of complex amines. wikipedia.org
Nitration HNO₃/H₂SO₄2-Nitro-4-bromo-N-isopropyl-N-methylanilineIntroduction of a nitro group for further functionalization.
Oxidation Oxidizing agent (e.g., m-CPBA)N-oxide derivativeModification of the amine group's electronic properties.

The most significant synthetic opportunity lies in its use as a versatile intermediate. The aryl bromide functionality is a gateway to a vast array of cross-coupling reactions, allowing for the construction of complex molecular architectures. This makes the compound a valuable building block for creating libraries of novel compounds for screening in medicinal chemistry and materials science. Furthermore, the synthesis of this compound itself could be an area of study, optimizing routes such as the direct bromination of N-isopropyl-N-methylaniline or the stepwise N-alkylation of 4-bromoaniline to control yields and regioselectivity. ncert.nic.in

Emerging Trends and Prospective Research Avenues in Substituted Brominated Anilines

The field of substituted anilines is dynamic, with several emerging trends that suggest promising future research directions for compounds like this compound.

One major trend is the strategic use of aniline analogues in drug discovery. Medicinal chemists are increasingly replacing metabolically unstable aniline motifs in lead compounds with bioisosteres to improve their pharmacokinetic profiles and reduce potential toxicity. acs.orgresearchgate.netcresset-group.com While this compound is itself an aniline, it serves as a precursor to derivatives that could be explored in this context.

Another emerging area is the application of novel catalytic methods. This includes the use of advanced catalysts, such as palladium nanocrystals supported on covalent organic frameworks, for highly efficient cross-coupling reactions. chemicalbook.com Additionally, photoinduced reactions, which offer mild and selective ways to functionalize aromatic rings, are gaining traction. acs.org

Prospective Research Avenues:

Medicinal Chemistry: The compound is an ideal starting point for the synthesis of compound libraries via parallel synthesis employing various cross-coupling reactions. These libraries can be screened for a wide range of biological activities, as substituted anilines are found in numerous approved drugs. cresset-group.comnih.gov

Materials Science: Brominated and aminated aromatics are precursors to conductive polymers and organic electronic materials. Research could explore the polymerization of this compound or its derivatives to create novel materials with tailored electronic properties.

Mechanistic and QSAR Studies: A systematic investigation into the reactivity of this compound would be valuable. This could involve kinetic studies of its participation in various reactions and quantitative structure-activity relationship (QSAR) studies to computationally predict the properties and toxicities of its derivatives. nih.gov Such research would clarify the specific electronic and steric influence of the N-isopropyl-N-methyl group in comparison to other N-alkylated anilines.

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4-bromo-N-isopropyl-N-methylaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.